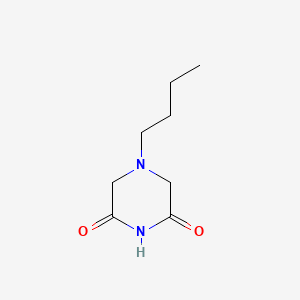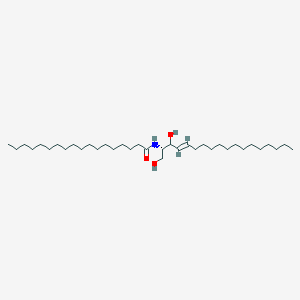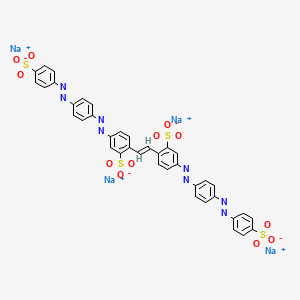
Bis(N-dodecylcyclopentadienyl)zirconiumdichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(N-dodecylcyclopentadienyl)zirconiumdichloride is an organometallic compound that features zirconium as its central metal atom. This compound is characterized by the presence of two N-dodecylcyclopentadienyl ligands and two chloride ions coordinated to the zirconium center. It is known for its applications in catalysis and polymerization reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N-dodecylcyclopentadienyl)zirconiumdichloride typically involves the reaction of zirconium tetrachloride with N-dodecylcyclopentadiene in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Purification of the product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Bis(N-dodecylcyclopentadienyl)zirconiumdichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of a suitable solvent and under inert conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zirconium oxides, while substitution reactions can produce a variety of zirconium complexes with different ligands.
Scientific Research Applications
Bis(N-dodecylcyclopentadienyl)zirconiumdichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Biology: The compound is studied for its potential use in bioinorganic chemistry and as a model for metalloenzyme active sites.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules.
Industry: It is employed in the production of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of Bis(N-dodecylcyclopentadienyl)zirconiumdichloride involves the coordination of the zirconium center to various substrates. This coordination facilitates the activation of the substrates, making them more reactive. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Comparison with Similar Compounds
Similar Compounds
Bis(cyclopentadienyl)zirconium dichloride:
Bis(ethylcyclopentadienyl)zirconium dichloride: Similar to Bis(N-dodecylcyclopentadienyl)zirconiumdichloride but with ethyl groups instead of N-dodecyl groups.
Uniqueness
The presence of N-dodecyl groups in this compound imparts unique properties such as increased solubility in organic solvents and enhanced stability. These properties make it particularly useful in applications requiring high solubility and stability.
Properties
Molecular Formula |
C34H58Cl2Zr |
|---|---|
Molecular Weight |
628.9 g/mol |
InChI |
InChI=1S/2C17H29.2ClH.Zr/c2*1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-17;;;/h2*12-13,15-16H,2-11,14H2,1H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
OBXISDDXPAUQCR-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCC[C]1[CH][CH][CH][CH]1.CCCCCCCCCCCC[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid](/img/structure/B13821065.png)

![3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B13821081.png)



![3-hydroxy-1-[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]-2-phenylpropan-1-one;bromide;hydrate](/img/structure/B13821104.png)

![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(3-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13821131.png)

